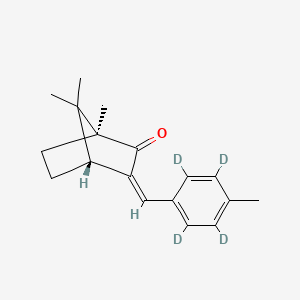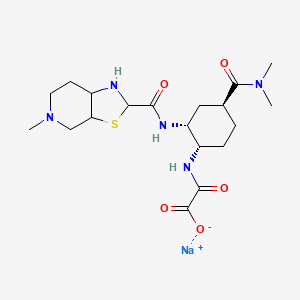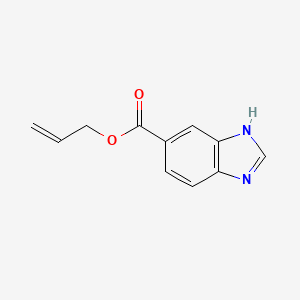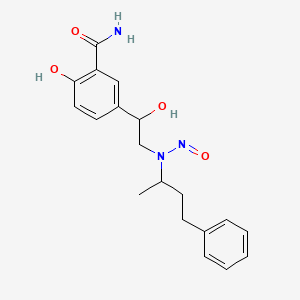
N-Nitroso Labetalol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso Labetalol is a derivative of the beta-blocker labetalol, which is commonly used to manage hypertension and other cardiovascular conditions. This compound is formed through the nitrosylation of labetalol, a process that introduces a nitroso group into the molecular structure. This compound has garnered attention due to its potential implications in pharmaceutical safety and its role as an impurity in drug formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso Labetalol typically involves the nitrosylation of labetalol. This process can be achieved by reacting labetalol with nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso Labetalol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Nitro derivatives of labetalol.
Reduction: Amine derivatives of labetalol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Nitroso Labetalol has several scientific research applications:
Chemistry: Used as a reference standard for analytical methods to detect nitrosamine impurities in pharmaceuticals.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its implications in drug safety and potential carcinogenicity.
Industry: Used in quality control processes to ensure the safety and efficacy of pharmaceutical products.
Wirkmechanismus
N-Nitroso Labetalol exerts its effects primarily through interactions with adrenergic receptors. The nitroso group can modify the binding affinity and activity of labetalol at these receptors, potentially altering its pharmacological profile. The molecular targets include beta-adrenergic and alpha-adrenergic receptors, which play a crucial role in regulating cardiovascular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Nitroso Propranolol
- N-Nitroso Metoprolol
- N-Nitroso Atenolol
Uniqueness
N-Nitroso Labetalol is unique due to its specific structural modifications and the presence of both alpha and beta-adrenergic blocking properties. This dual action distinguishes it from other nitrosamine derivatives of beta-blockers, which may only target beta-adrenergic receptors .
Eigenschaften
CAS-Nummer |
2820170-74-7 |
|---|---|
Molekularformel |
C19H23N3O4 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-hydroxy-5-[1-hydroxy-2-[nitroso(4-phenylbutan-2-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C19H23N3O4/c1-13(7-8-14-5-3-2-4-6-14)22(21-26)12-18(24)15-9-10-17(23)16(11-15)19(20)25/h2-6,9-11,13,18,23-24H,7-8,12H2,1H3,(H2,20,25) |
InChI-Schlüssel |
KQZMONDKWBDGEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)N(CC(C2=CC(=C(C=C2)O)C(=O)N)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
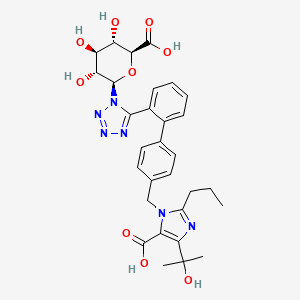
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
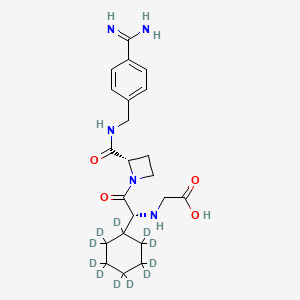
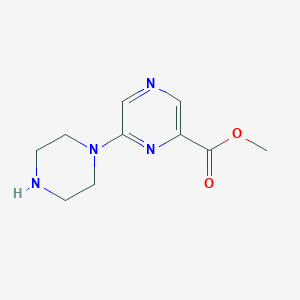
![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
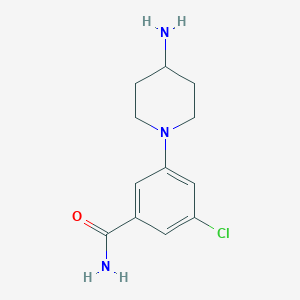
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
